![molecular formula C34H23N5Na4O17S4 B13761880 1,3-Naphthalenedisulfonic acid, 4-amino-6-[[4'-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-, tetrasodium salt CAS No. 68084-23-1](/img/structure/B13761880.png)
1,3-Naphthalenedisulfonic acid, 4-amino-6-[[4'-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-, tetrasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Naphthalenedisulfonic acid, 4-amino-6-[[4’-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]azo]-5-hydroxy-, tetrasodium salt is a complex organic compound. It is characterized by its multiple sulfonic acid groups, amino groups, and azo linkages. This compound is often used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 4-amino-6-[[4’-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]azo]-5-hydroxy-, tetrasodium salt typically involves multiple steps:
Amination: The addition of amino groups to the naphthalene structure.
Azo Coupling: The formation of azo linkages through the reaction of diazonium salts with aromatic compounds.
Industrial Production Methods
Industrial production often involves large-scale sulfonation and amination processes, followed by azo coupling under controlled conditions. The reaction conditions typically include:
Temperature: Elevated temperatures to facilitate the reactions.
Catalysts: Use of catalysts to increase reaction efficiency.
Solvents: Use of solvents like water or organic solvents to dissolve reactants and control reaction rates.
Chemical Reactions Analysis
Types of Reactions
1,3-Naphthalenedisulfonic acid, 4-amino-6-[[4’-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]azo]-5-hydroxy-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or zinc dust.
Substitution Reagents: Halogens, alkylating agents, or nitrating agents.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Halogenated, alkylated, or nitrated derivatives.
Scientific Research Applications
1,3-Naphthalenedisulfonic acid, 4-amino-6-[[4’-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]azo]-5-hydroxy-, tetrasodium salt has various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Widely used in the production of dyes, pigments, and other colorants.
Mechanism of Action
The compound exerts its effects through its ability to form strong interactions with various molecular targets. The sulfonic acid groups enhance its solubility in water, while the azo linkages contribute to its vibrant color properties. The compound can interact with proteins, nucleic acids, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Amino-1,3-naphthalenedisulfonic acid: Another naphthalene derivative with similar sulfonic acid and amino groups.
4-Amino-1,5-naphthalenedisulfonic acid: Contains similar functional groups but differs in the position of the amino and sulfonic acid groups.
6-Amino-1,3-naphthalenedisulfonic acid: Similar structure with different functional group positions.
Uniqueness
1,3-Naphthalenedisulfonic acid, 4-amino-6-[[4’-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]azo]-5-hydroxy-, tetrasodium salt is unique due to its complex structure, which includes multiple sulfonic acid groups, amino groups, and azo linkages. This complexity contributes to its diverse chemical reactivity and wide range of applications.
Properties
CAS No. |
68084-23-1 |
|---|---|
Molecular Formula |
C34H23N5Na4O17S4 |
Molecular Weight |
993.8 g/mol |
IUPAC Name |
tetrasodium;4-amino-6-[[4-[4-[(1,8-dihydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C34H27N5O17S4.4Na/c1-55-24-10-15(3-6-20(24)36-38-22-8-5-19-26(58(46,47)48)14-27(59(49,50)51)31(35)30(19)33(22)41)16-4-7-21(25(11-16)56-2)37-39-32-28(60(52,53)54)12-17-9-18(57(43,44)45)13-23(40)29(17)34(32)42;;;;/h3-14,40-42H,35H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 |
InChI Key |
JTHOTXPCUHZJCW-UHFFFAOYSA-J |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)OC)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


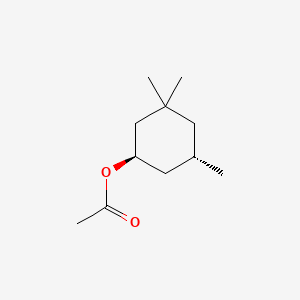

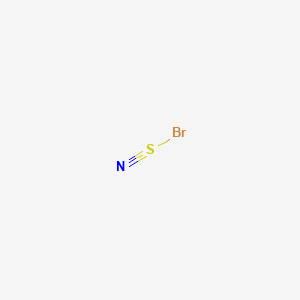
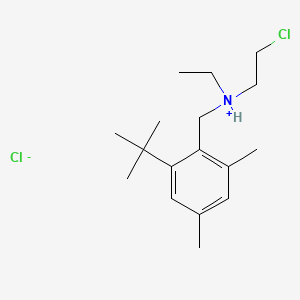
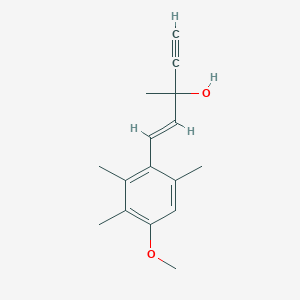
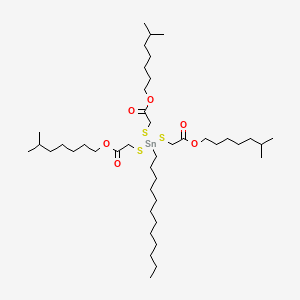

![3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate](/img/structure/B13761847.png)
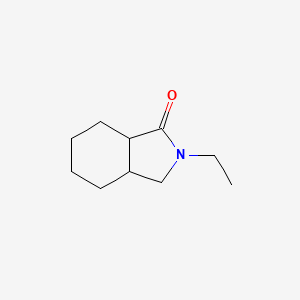

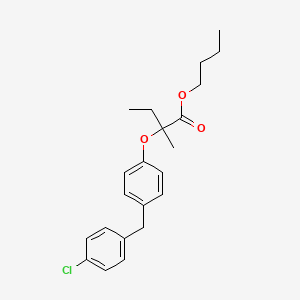
![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-](/img/structure/B13761876.png)
![2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B13761877.png)

